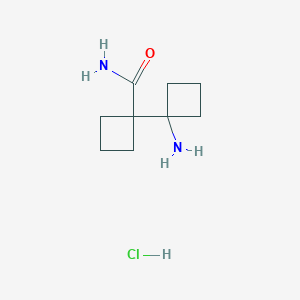

1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride

Description

Properties

IUPAC Name |

1-(1-aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7(12)8(3-1-4-8)9(11)5-2-6-9;/h1-6,11H2,(H2,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWJGUYCFVCYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)C2(CCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Substituted Amino Acid Derivatives

The cyclization of γ-substituted amino acid precursors is a foundational method for constructing the aminocyclobutane core. This approach typically involves intramolecular ring closure under basic conditions. For example, 3-oxocyclobutane-1-carboxylic acid serves as a key intermediate. When treated with methylmagnesium chloride (Grignard reagent) in tetrahydrofuran (THF) at -32°C, it undergoes nucleophilic addition to yield cis-3-hydroxy-3-methylcyclobutane-1-carboxylic acid (39.4% yield). Subsequent amidation with amines (e.g., benzylamine) using coupling agents like HATU or EDCl produces the carboxamide derivative.

Reaction Conditions:

- Temperature: -32°C for Grignard addition; room temperature for amidation.

- Reagents: Methylmagnesium chloride (3M in THF), HATU, DIPEA.

- Solvents: THF, dimethylformamide (DMF).

This method is limited by the need for cryogenic conditions and moderate yields. Stereochemical control remains challenging, necessitating chromatographic separation of cis/trans isomers.

Reductive Amination of Cyclobutanone Intermediates

Reductive amination offers a direct route to introduce the amine group. Starting with 3-phenylcyclobutan-1-one , condensation with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN), yields 3-phenyl-1-aminocyclobutane . The carboxamide group is subsequently introduced via coupling with activated carboxylic acids (e.g., chloroformate derivatives).

Key Steps:

- Cyclobutanone Synthesis:

- Reductive Amination:

- Conditions: NaBH3CN, ammonium acetate, methanol, 24h stirring.

- Yield: ~60–75% for amine formation.

Advantages:

- Avoids toxic reagents like diazomethane.

- Scalable for industrial production.

Grignard Reaction Followed by Amide Coupling

A two-step protocol leverages Grignard chemistry to build the cyclobutane ring, followed by amidation:

- Grignard Addition:

- Amide Formation:

- The hydroxy acid is treated with thionyl chloride (SOCl2) to generate the acyl chloride, which reacts with amines (e.g., cyclobutylamine) to yield the carboxamide.

Data Table 1: Comparative Yields for Amidation Methods

| Amine Source | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Cyclobutylamine | SOCl2 | DCM | 72 |

| Benzylamine | HATU | DMF | 65 |

| Ammonia | EDCl | THF | 58 |

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. The amine-carboxamide is dissolved in methanol, and hydrochloric acid (HCl) is added dropwise at 0–5°C. Precipitation yields the hydrochloride salt with >95% purity.

Critical Parameters:

- Acid Concentration: 6M HCl ensures complete protonation.

- Temperature Control: Prevents decomposition of the amine.

Industrial-Scale Production Considerations

Industrial methods prioritize cost efficiency and safety:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.

Reduction: Reduction reactions can convert the compound into cyclobutanol derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutanol derivatives.

Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptor sites, such as the NMDA receptor, positions it as a potential candidate for cognitive enhancement therapies and treatments for conditions like Alzheimer's disease and schizophrenia. Studies have indicated that derivatives of this compound exhibit antagonistic effects on the glycine site of the NMDA receptor, which plays a vital role in synaptic plasticity and memory function .

Biochemical Research

In biochemical contexts, 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride is utilized to study amino acid metabolism and protein synthesis. Its incorporation into experimental designs helps researchers understand cellular processes better, including enzyme activity and metabolic pathways. This compound's role in modulating specific biochemical reactions makes it valuable for exploring cellular dynamics and physiological responses .

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures across various samples. Its unique chemical properties allow it to serve as a reference point for calibrating instruments and validating methods used in analytical chemistry. This application is critical for ensuring the reliability and accuracy of experimental results in both academic and industrial laboratories .

Material Science

In material science, this compound is explored for its potential to enhance the properties of polymers and other materials. Research indicates that incorporating this compound can improve elasticity, strength, and overall durability in various industrial products. This application opens avenues for developing advanced materials with tailored properties for specific uses .

Food Industry

The compound also finds applications in the food industry as a food additive. It can enhance flavor profiles or act as a preservative, contributing to improved food quality and shelf life. Its safety profile and functional properties make it suitable for incorporation into various food products, although further studies are necessary to fully understand its impact on food chemistry and safety .

Study 1: Antimicrobial Screening

In a comparative study involving spirocyclic compounds, this compound demonstrated effective inhibition against Staphylococcus aureus at low concentrations (0.22 μg/mm²). This finding suggests its potential utility as an antimicrobial agent.

Study 2: Anticancer Efficacy

A notable case study assessed the anticancer properties of related compounds, revealing significant tumor suppression in xenograft models. Mechanistically, these compounds induced apoptosis and modulated cell survival pathways, indicating that this compound could be a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transmission in biological systems. The compound’s unique structure allows it to interact with various pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues, emphasizing structural variations and physicochemical properties:

Key Structural and Functional Differences

- Functional Groups: Carboxamide vs. Ester: The carboxamide group (target compound) improves hydrogen-bonding capacity versus ester derivatives (e.g., ethyl 1-aminocyclobutanecarboxylate), influencing solubility and metabolic stability . Substituent Effects: Aryl carboxamide derivatives (e.g., para-chloro substitution in pyrimidine-based compounds) exhibit enhanced anticancer activity (IC₅₀ = 14.0 µM) compared to aliphatic variants .

Research Findings and Implications

Biological Activity

1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide; hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Structure : The compound features a cyclobutane ring with an amino group and a carboxamide functional group, which are crucial for its biological activity.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 173.6 g/mol

Biological Activity

The biological activity of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide; hydrochloride has been explored in various contexts, including its effects on cellular processes and potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It acts as an inhibitor of specific cancer-related pathways, particularly through the inhibition of enzymes involved in cell proliferation. For instance, studies have shown that it can inhibit the growth of tumor cells by modulating cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of CDK Enzymes : The compound selectively inhibits CDK9, which plays a vital role in transcriptional regulation and cell cycle progression. The inhibition leads to reduced proliferation of cancer cells .

- Modulation of Neurotransmitter Receptors : It has been reported to act on NMDA receptors, potentially influencing neurotransmission and offering neuroprotective effects .

Research Findings

A variety of studies have contributed to the understanding of this compound's biological activity:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide; hydrochloride in various experimental models:

- In Vitro Studies : In cultured cancer cell lines, treatment with the compound resulted in significant apoptosis induction as measured by caspase-3 activation. This indicates its potential as a therapeutic agent against malignancies .

- Animal Models : In vivo studies demonstrated that administration of the compound led to reduced tumor size in xenograft models. The mechanism was linked to its ability to inhibit CDK9 and alter transcriptional profiles associated with oncogenesis .

Q & A

Q. What are the critical considerations for synthesizing 1-(1-Aminocyclobutyl)cyclobutane-1-carboxamide hydrochloride to minimize byproduct formation?

Methodological Answer: Synthesis of cyclobutane-containing compounds requires careful optimization to avoid ring strain-induced side reactions. Key considerations include:

- Reaction Solvent and Temperature : Polar aprotic solvents (e.g., THF) at controlled temperatures (0–25°C) reduce unintended cycloreversion .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during cyclization, followed by acidic deprotection (e.g., HCl in dioxane) to form the hydrochloride salt .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers handle and store this compound to maintain its stability?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye irritation (Category 2 hazards) . Conduct reactions in a fume hood due to potential HCl gas release during salt formation .

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation. Monitor for discoloration, which indicates decomposition .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Q. What analytical techniques are validated for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). System suitability criteria: resolution ≥3 between analyte and impurities (e.g., cyclobutanecarboxylic acid derivatives) .

- TLC : Silica gel plates with ethyl acetate/acetic acid/water (11:7:1) mobile phase. Detect using ninhydrin spray (amine-specific) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H]+. Compare with theoretical m/z (calculated from C₉H₁₅ClN₂O: 202.09 + 36.46 = 238.55) .

Q. How can inconsistencies between NMR and mass spectrometry data be resolved during characterization?

Methodological Answer:

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to assign cyclobutane ring protons and carbons. For MS discrepancies (e.g., adduct formation), repeat analysis with alternative ionization (e.g., APCI) .

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates to identify co-eluting contaminants .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What experimental approaches elucidate the stability of the cyclobutane ring under varying pH conditions?

Methodological Answer:

Q. How do steric effects influence the reactivity of the aminocyclobutyl group, and how can this be modeled?

Methodological Answer:

- Conformational Analysis : Use density functional theory (DFT) (B3LYP/6-31G*) to calculate the energy barrier for amine inversion. High steric hindrance from the cyclobutane ring restricts rotation, stabilizing specific conformers .

- Reactivity Studies : Compare nucleophilic substitution rates with acyclic analogs. Steric parameters (e.g., Taft’s Es) correlate with reduced reactivity in cyclobutane derivatives .

- Molecular Dynamics : Simulate ligand-receptor binding to predict steric clashes in biological targets (e.g., enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.